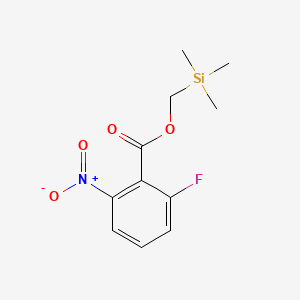
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate is an organic compound that features a trimethylsilyl group attached to a methyl 2-fluoro-6-nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate typically involves the reaction of 2-fluoro-6-nitrobenzoic acid with trimethylsilylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve recrystallization or distillation to ensure the compound meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles such as halides, alkoxides, or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as (iodomethyl) 2-fluoro-6-nitrobenzoate or (tert-butoxymethyl) 2-fluoro-6-nitrobenzoate.
Reduction: 2-Fluoro-6-aminobenzoate derivatives.
Oxidation: 2-Fluoro-6-nitrobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 2-fluoro-6-nitrobenzoate moiety. This moiety can then participate in various biochemical reactions, such as binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (Trimethylsilyl)methyl 2-fluoro-4-nitrobenzoate
- (Trimethylsilyl)methyl 2-chloro-6-nitrobenzoate
- (Trimethylsilyl)methyl 2-fluoro-6-methylbenzoate
Uniqueness
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate is unique due to the presence of both a trimethylsilyl group and a 2-fluoro-6-nitrobenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further functionalization.
Propiedades
Fórmula molecular |
C11H14FNO4Si |
|---|---|
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
trimethylsilylmethyl 2-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C11H14FNO4Si/c1-18(2,3)7-17-11(14)10-8(12)5-4-6-9(10)13(15)16/h4-6H,7H2,1-3H3 |
Clave InChI |
LEXKDYBCMHMHGK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




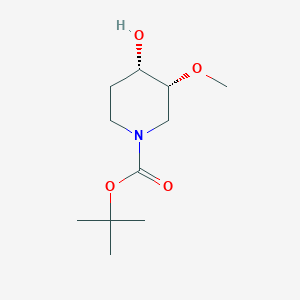

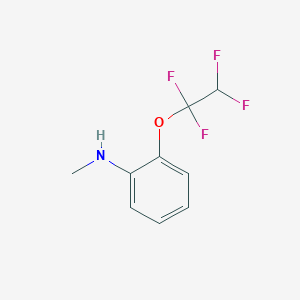
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
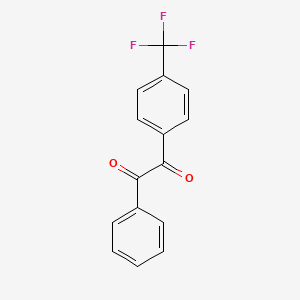
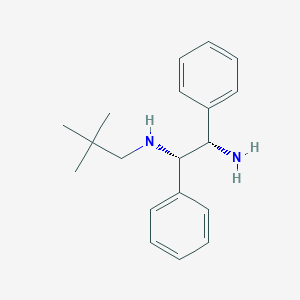
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)

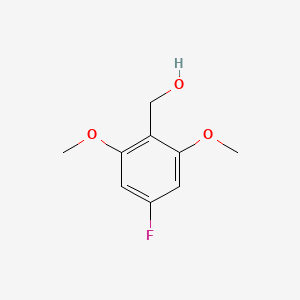
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
